![molecular formula C9H8Cl2F3N3O2 B1386782 2,4-ジクロロ-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン 2,2,2-トリフルオロ酢酸塩 CAS No. 1172930-59-4](/img/structure/B1386782.png)
2,4-ジクロロ-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン 2,2,2-トリフルオロ酢酸塩
説明
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It has been found to demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is C7H7Cl2N3 . The canonical SMILES representation is C1CNCC2=C1C(=NC(=N2)Cl)Cl .Chemical Reactions Analysis
In a reported reaction, Intermediate 4 in DCM was stirred with (Boc)2O and TEA at room temperature for 16 hours .Physical and Chemical Properties Analysis
The molecular weight of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is 204.05 g/mol . It has a topological polar surface area of 37.8 Ų .科学的研究の応用
PARP阻害剤の調製
特に言及されている用途の1つは、PARP阻害剤の調製です 。PARP(ポリADPリボースポリメラーゼ)阻害剤は、がんの管理に重要な役割を果たす薬理学的阻害剤のグループです。
触媒作用
この化合物は、有機合成反応における触媒として使用できます 。さまざまな化学的変換を促進します。
窒素複素環の合成
作用機序
Target of Action
It is noted that similar compounds have been used in the synthesis of parp inhibitors .
Biochemical Pathways
It is noted that similar compounds have been used in the synthesis of parp inhibitors , which are known to affect DNA repair pathways.
Result of Action
It is noted that similar compounds have been used in the synthesis of parp inhibitors , which are known to inhibit the repair of DNA damage in cells.
生化学分析
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can modulate cellular responses to DNA damage and influence cell survival and apoptosis.
Cellular Effects
The effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to DNA damage response and repair . It can alter gene expression patterns by modulating the activity of transcription factors and other regulatory proteins. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate affects cellular metabolism by impacting the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PARP enzymes, inhibiting their catalytic activity and preventing the synthesis of poly(ADP-ribose) chains . This inhibition disrupts the normal function of PARP in DNA repair, leading to the accumulation of DNA damage and potentially triggering cell death. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate may interact with other proteins involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can change over time due to factors such as stability and degradation. The compound is generally stable under inert gas conditions at low temperatures (2-8°C), but it may degrade over extended periods or under certain environmental conditions . Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can lead to sustained inhibition of PARP activity and persistent DNA damage in cells.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage, as well as adverse effects on hematopoietic and immune systems. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NAD+ may influence the compound’s metabolic flux and overall activity.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization and accumulation within cells can impact its biochemical activity and effectiveness. The compound’s distribution may also be influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with nuclear proteins involved in DNA repair and transcription regulation . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to modulate nuclear processes. Additionally, the compound’s presence in other organelles, such as mitochondria, may influence its effects on cellular metabolism and apoptosis.
特性
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.C2HF3O2/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;3-2(4,5)1(6)7/h10H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVSBJMRBPQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656820 | |
| Record name | Trifluoroacetic acid--2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172930-59-4 | |
| Record name | Trifluoroacetic acid--2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


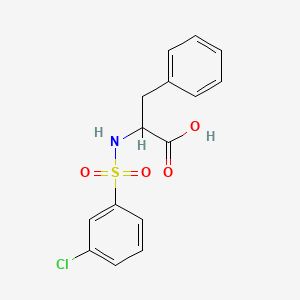
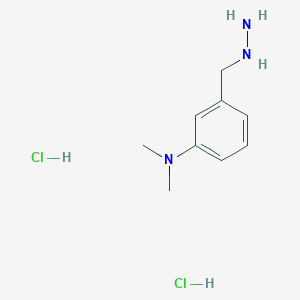
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)
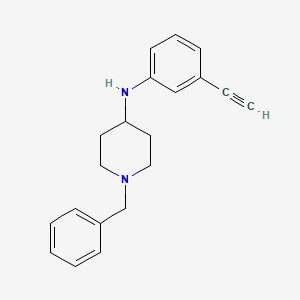
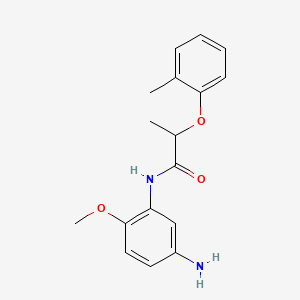

![3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386710.png)
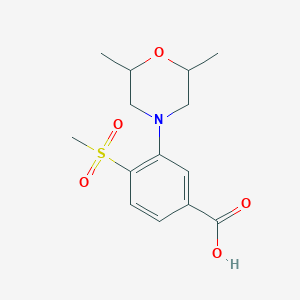
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
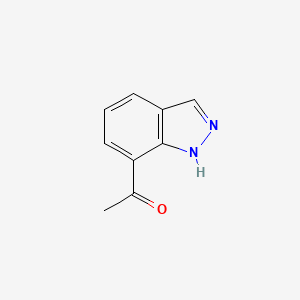
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
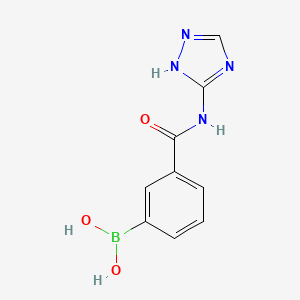
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
